Methyl 2,6-dimethylpiperidine-3-carboxylate
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Overview
Description
Methyl 2,6-dimethylpiperidine-3-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 2 and 6, and a carboxylate group at position 3 on the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dimethylpiperidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like ammonia or primary amines are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Methyl 2,6-dimethylpiperidine-3-methanol.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 2,6-dimethylpiperidine-3-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,6-dimethylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride
- Methyl piperidine-3-carboxylate
- 2,6-Dimethylpiperidine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2,6-dimethylpiperidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-6-4-5-8(7(2)10-6)9(11)12-3/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
MOSQXQJFELRIMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(N1)C)C(=O)OC |
Origin of Product |
United States |
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